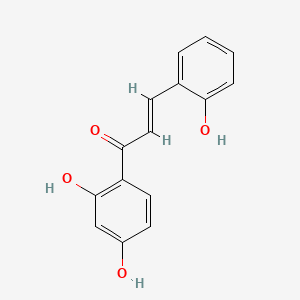

2,2',4'-Trihydroxychalcone

説明

Structure

3D Structure

特性

IUPAC Name |

1-(2,4-dihydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-11-6-7-12(15(19)9-11)14(18)8-5-10-3-1-2-4-13(10)17/h1-9,16-17,19H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MACMAADVRVVHBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)C2=C(C=C(C=C2)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001313428 | |

| Record name | 2,2,4-Trihydroxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26962-50-5 | |

| Record name | 2,2,4-Trihydroxychalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26962-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,4-Trihydroxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Origin and Biosynthetic Pathways of 2,2 ,4 Trihydroxychalcone

Plant Sources and Isolation Methodologies in Academic Contexts

The chalcone (B49325) known as 2,2',4'-Trihydroxychalcone has been identified in a select number of plant species. Notably, it has been reported in Soymida febrifuga and Glycyrrhiza glabra (licorice). nih.gov The isolation of this and other chalcones from their natural plant sources is a common practice in academic research, driven by the wide spectrum of biological activities these compounds exhibit. mdpi.com

The process of isolating this compound and similar compounds for study typically involves extraction from plant material, such as leaves, bark, or roots. nih.govucf.edu These extracts are then subjected to various chromatographic techniques to separate the individual components. In an academic setting, a combination of methods like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry are employed to identify and characterize the isolated compounds definitively. mdpi.com

Below is a table summarizing the known plant sources of this compound and related chalcones mentioned in research literature.

| Plant Species | Family |

| Soymida febrifuga | Meliaceae |

| Glycyrrhiza glabra | Fabaceae |

| Psidium acutangulum | Myrtaceae |

| Chromolaena tacotana | Asteraceae |

Enzymatic and Metabolic Precursors in Biosynthesis

The biosynthesis of this compound is a multi-step process involving several key enzymes and metabolic precursors. Chalcones are synthesized via the phenylpropanoid pathway. The formation of the chalcone backbone is catalyzed by the enzyme chalcone synthase (CHS), which uses p-coumaroyl-CoA and three molecules of malonyl-CoA as substrates. frontiersin.orgagriculturejournals.cz

In some leguminous plants, another enzyme, chalcone reductase (CHR), works in conjunction with CHS. frontiersin.org This enzymatic cooperation leads to the production of 6'-deoxychalcones, such as 2',4',4-trihydroxychalcone (also known as isoliquiritigenin). nih.gov The biosynthesis of this compound, a 6'-deoxychalcone, is therefore a result of the combined catalytic activity of CHS and CHR. frontiersin.org Following the formation of the chalcone skeleton, further modifications such as hydroxylation can occur. The enzyme chalcone isomerase (CHI) can then catalyze the cyclization of chalcones into flavanones, a crucial step in the biosynthesis of other flavonoids. nih.gov

The table below outlines the key enzymes and precursors involved in the biosynthesis of this compound.

| Enzyme | Precursor(s) | Product |

| Chalcone Synthase (CHS) | p-Coumaroyl-CoA, Malonyl-CoA | Chalcone backbone |

| Chalcone Reductase (CHR) | Intermediate from CHS reaction | 6'-deoxychalcone |

| Chalcone Isomerase (CHI) | This compound | (2S)-7,4'-dihydroxyflavanone (liquiritigenin) |

Role of this compound in Plant Defense Mechanisms

Chalcones, including this compound, play a significant role in plant defense. nih.gov They often function as phytoalexins, which are antimicrobial compounds produced by plants in response to pathogen attacks or other stressors. frontiersin.orgresearchgate.net The accumulation of these compounds at the site of infection helps to inhibit the growth of invading pathogens. researchgate.net

Research has shown that chalcones can exhibit antifungal properties. nih.govucf.edu For instance, extracts from Psidium acutangulum, which contain chalcone derivatives, have demonstrated antifungal activity against various fungi. ucf.edu The mechanism of action for some phytoalexins involves disrupting the membranes of pathogenic fungi. researchgate.net

Furthermore, the production of phytoalexins is an inducible defense mechanism. mdpi.com When a plant is wounded or attacked by herbivores or pathogens, it triggers a signaling cascade that leads to the synthesis and accumulation of these defensive compounds. frontiersin.orgapsnet.org In soybean, for example, infection by the fungus Phytophthora megasperma induces the production of the phytoalexin glyceollin, a process in which 2',4,4'-trihydroxychalcone is a key intermediate. researchgate.netapsnet.org

The following table summarizes the defensive roles of this compound and related compounds in plants.

| Defensive Role | Target Pathogen/Stressor | Plant Example |

| Phytoalexin | Phytophthora megasperma (fungus) | Glycine max (Soybean) |

| Antifungal Agent | Rhizoctonia solani, Helminthosporium teres | Psidium acutangulum |

| Inducible Defense | Wounding, Herbivory, Pathogen attack | General |

Synthetic Strategies and Chemical Modifications of 2,2 ,4 Trihydroxychalcone

Chemical Synthesis Pathways for 2,2',4'-Trihydroxychalcone and Analogs

The construction of the this compound scaffold primarily relies on condensation reactions that form the central enone bridge between two substituted aromatic rings. The choice of synthetic strategy is often dictated by the desired substitution pattern and the need to manage reactive functional groups.

Claisen-Schmidt Condensation Approaches

The Claisen-Schmidt condensation is a widely employed and classical method for synthesizing chalcones. scispace.comljmu.ac.uk This reaction involves the base- or acid-catalyzed condensation of an appropriately substituted acetophenone (B1666503) with a benzaldehyde (B42025). scispace.comnih.gov For the synthesis of this compound, this would typically involve the reaction of 2,4-dihydroxyacetophenone with 2-hydroxybenzaldehyde.

Base-catalyzed Claisen-Schmidt condensations are common, utilizing bases such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or barium hydroxide (Ba(OH)2). saudijournals.comnih.gov However, the direct synthesis of polyhydroxylated chalcones like this compound using strong bases can be problematic. The acidic nature of the phenolic hydroxyl groups can lead to deprotonation by the strong base, causing unwanted side reactions and resulting in a mixture of products or degradation. wmich.edu In some cases, this has led to the inability to isolate the desired product in a pure form. wmich.edu

To circumvent these issues, acid catalysts such as boric acid have been explored. A one-step synthesis of this compound has been reported using 2,4-dihydroxybenzaldehyde (B120756) and 2-hydroxyacetophenone (B1195853) with boric acid as a catalyst and polyethylene (B3416737) glycol 400 as a solvent. google.com This approach avoids the complications associated with strong bases.

Wittig Reaction Applications

The Wittig reaction presents an alternative pathway for chalcone (B49325) synthesis. saudijournals.com This method involves the reaction of a stable phosphorus ylide, derived from an acetophenone, with an aldehyde. saudijournals.com It has been investigated as a route to poly-hydroxylated chalcones, including attempts to synthesize this compound. wmich.edu The Wittig reaction can be advantageous as it offers regioselectivity and stereoselectivity. saudijournals.com

However, the direct application of the Wittig reaction for the synthesis of this compound has faced challenges and was not found to be a useful route for its preparation without modification. wmich.edu Despite its utility in synthesizing other chalcones, another strategy was required for the successful synthesis of the title compound. wmich.edu Generally, the Wittig reaction can produce highly pure chalcones with good yields, sometimes superior to the aldol (B89426) condensation, and allows for the easy removal of the triphenylphosphine (B44618) oxide byproduct. nih.gov

Hydroxyl Group Protection and Deprotection Strategies

To overcome the challenges associated with the direct condensation of hydroxylated precursors, a common and effective strategy involves the protection of the hydroxyl groups prior to the condensation reaction, followed by a deprotection step. wmich.eduresearchgate.net This multi-step approach prevents the acidic protons of the hydroxyl groups from interfering with the base-catalyzed condensation. wmich.edu

Protection: A frequently used protecting group for hydroxyl functions is the methoxymethyl (MOM) ether. nih.govmdpi.com Hydroxylated acetophenones or benzaldehydes can be treated with methoxymethyl chloride (MOM-Cl) under basic conditions to form the corresponding MOM-protected ethers. nih.govmdpi.com This protection renders the hydroxyl groups unreactive to the basic conditions of the Claisen-Schmidt condensation. nih.gov

Condensation: Once the hydroxyl groups are protected, the Claisen-Schmidt condensation can proceed smoothly between the protected acetophenone and benzaldehyde derivatives to form the protected chalcone. nih.govmdpi.com

Deprotection: Following the successful formation of the chalcone backbone, the protecting groups are removed to yield the final polyhydroxylated chalcone. MOM ethers are typically cleaved under acidic conditions, for example, by treatment with hydrochloric acid (HCl) in an appropriate solvent like ethanol (B145695) or methanol. nih.govmdpi.com This three-step sequence of protection, condensation, and deprotection has been shown to be an efficient route for the synthesis of polyhydroxylated chalcones. nih.govwmich.edu Other protecting groups for hydroxyls include silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS) ether, which can be removed using fluoride (B91410) ion sources such as tetrabutylammonium (B224687) fluoride (TBAF). harvard.edu

Derivatization and Analog Synthesis for Structure-Activity Exploration

The synthesis of derivatives and analogs of this compound is crucial for exploring structure-activity relationships (SAR). wmich.eduresearchgate.net By systematically modifying the substitution patterns on the A and B rings or by creating hybrid molecules, researchers can identify key structural features responsible for specific biological activities.

Introduction of Varied Substituents on A and B Rings

The systematic introduction of different substituents on the A and B aromatic rings of the chalcone scaffold allows for a detailed investigation of their influence on biological activity. mdpi.commdpi.com

Hydroxyl and Methoxy (B1213986) Groups: The number and position of hydroxyl and methoxy groups are known to significantly impact the biological properties of chalcones. researchgate.netmdpi.com For instance, studies on a series of 2'-hydroxychalcones have shown that the antioxidant activity is primarily influenced by substituents on rings A and B, as the 2'-hydroxyl group is involved in a strong intramolecular hydrogen bond with the carbonyl oxygen. mdpi.com An increase in the number of hydroxyl groups has been correlated with improved butyrylcholinesterase inhibitory and antimicrobial activity, while methoxy groups tend to decrease these effects. researchgate.net

Halogen and Other Substituents: The introduction of halogen atoms, such as fluorine, or other functional groups can also modulate the activity of chalcone derivatives. mdpi.comcore.ac.uk For example, a 4'-fluoro-2'-hydroxychalcone derivative showed significant antioxidant activity. mdpi.com Structure-activity relationship studies have indicated that a 2',5'-dihydroxy substitution pattern on one ring, in conjunction with a 2-chloro or 2-bromo substitution on the other ring, is important for anti-proliferative activity. core.ac.uk

The following table summarizes some synthesized chalcone analogs and the key findings related to their substitutions:

| Chalcone Derivative | Substitution Pattern | Key SAR Finding | Reference |

| 2',4',6'-trihydroxychalcone derivatives | Varied substituents on the B-ring | Six compounds showed significant antidepressant activity. | zhqkyx.net |

| 2'-hydroxychalcones | Diverse substituents on rings A and B | A derivative with two hydroxyl groups on ring B showed the best combined antioxidant and lipoxygenase inhibitory activity. | mdpi.com |

| Polyhydroxylated chalcones | Minimum of three hydroxyl groups | Most active xanthine (B1682287) oxidase inhibitors. | nih.gov |

| 2-chloro-2',5'-dihydroxychalcone | 2-chloro on B-ring, 2',5'-dihydroxy on A-ring | Dihydroxy moiety is important for anti-proliferative activity in conjunction with the halogen. | core.ac.uk |

| 4'-fluoro-2'-hydroxy-2,3-dimethoxychalcone | 4'-fluoro and 2'-hydroxy on A-ring, 2,3-dimethoxy on B-ring | Showed high antioxidant activity. | mdpi.com |

Synthesis of Chalcone Conjugates and Hybrid Molecules

Creating hybrid molecules by conjugating the chalcone scaffold with other pharmacologically active moieties is a modern strategy in drug discovery to develop compounds with enhanced or novel biological activities. nih.govacs.org This approach aims to combine the therapeutic advantages of two different classes of compounds into a single molecule.

Chalcones can be used as building blocks to synthesize a wide range of heterocyclic compounds. nih.gov The reactive α,β-unsaturated carbonyl system of chalcones makes them suitable for reactions that lead to the formation of various heterocyclic rings, such as pyrimidines, pyrazolines, and others. nih.govacs.org

For example, chalcone-heterocycle hybrids have shown promise as future drug candidates. acs.org The synthesis of these hybrids often involves the initial preparation of a chalcone derivative, which is then reacted with a suitable reagent to form the heterocyclic ring. This modular approach allows for the creation of large libraries of diverse compounds for biological screening. frontiersin.org The coupling of the quinoline (B57606) nucleus with various chalcone derivatives has produced molecular hybrids with good antiplasmodial activity. researchgate.net

Preclinical Pharmacological and Biological Activities of 2,2 ,4 Trihydroxychalcone

Antioxidant Activity Investigations

2,2',4'-Trihydroxychalcone exhibits notable antioxidant properties, which are foundational to many of its other biological effects. mdpi.com Phenolic compounds like TDC are known for their inherent free-radical-scavenging capabilities, which can be beneficial in combating oxidative stress. ljmu.ac.uk Oxidative stress, an imbalance between free radicals and antioxidants in the body, is implicated in the pathogenesis of numerous degenerative diseases. csfarmacie.cz

In a practical application demonstrating its antioxidant efficacy, the isomeric compound 2,4,4'-trihydroxychalcone (B600757) was studied for its ability to prevent the oxidation of sunflower oil. The study found that it effectively reduced the formation of primary and secondary oxidation products during storage. nih.gov When compared to the synthetic antioxidant butylated hydroxytoluene (BHT), 2,4,4'-trihydroxychalcone demonstrated either a comparable or superior effect in preserving the oil's oxidative stability. nih.gov

By neutralizing free radicals, this compound helps to alleviate oxidative stress within cellular environments. ljmu.ac.uk An excess of ROS can lead to severe tissue damage by interacting with critical cellular components like lipids in cell membranes and proteins. csfarmacie.cz The reduction of oxidative stress is expected to inhibit inflammatory responses, as a close link exists between the two processes. ljmu.ac.uk

In a study on lipid-loaded HepG2 human hepatocytes, a related compound, 2'-hydroxychalcone (B22705) (2'-HC), was found to increase the production of reactive oxygen species (ROS) and malondialdehyde (MDA), an indicator of membrane lipid peroxidation. nih.gov It also reduced the expression of the antioxidant enzymes superoxide (B77818) dismutase 1 (SOD1) and superoxide dismutase 2 (SOD2), suggesting that under certain conditions of cellular stress (lipid-loading), some chalcones might promote oxidative stress. nih.gov However, other research highlights that chalcones can diminish lipopolysaccharide-induced increases in oxidative stress and ROS levels by decreasing the expression of gp91phox and boosting glutathione (B108866) (GSH) levels. mdpi.com

| Antioxidant Activity Metric | Model System | Outcome |

| DPPH Radical Scavenging | Chemical Assay | Demonstrates radical scavenging ability. mdpi.com |

| Lipid Peroxidation Inhibition | AAPH-induced linoleic acid oxidation | Inhibits lipid peroxidation. mdpi.com |

| Oxidative Stability | Sunflower Oil Storage | Effectively decreased primary and secondary oxidation products, comparable or stronger than BHT. nih.gov |

| ROS Production | Lipid-loaded HepG2 cells (2'-hydroxychalcone) | Increased total and mitochondrial ROS. nih.gov |

| Antioxidant Enzyme Expression | Lipid-loaded HepG2 cells (2'-hydroxychalcone) | Reduced SOD1 and SOD2 expression. nih.gov |

Free Radical Scavenging Mechanisms

Anti-inflammatory Properties

This compound has demonstrated significant anti-inflammatory effects in various preclinical models. mdpi.com Its ability to modulate key inflammatory pathways and mediators underscores its therapeutic potential for inflammatory and autoimmune disorders. mdpi.comnih.gov

A key anti-inflammatory mechanism of TDC is its ability to inhibit the retinoid-related orphan receptor gamma t (RORγt). mdpi.comnih.gov RORγt is a critical transcription factor for the differentiation of pro-inflammatory T helper 17 (Th17) cells, which are implicated in autoimmune diseases like experimental autoimmune encephalomyelitis (EAE) and inflammatory bowel disease. nih.gov By binding directly to RORγt, TDC inhibits its transcriptional activity, thereby suppressing Th17 cell differentiation and function. mdpi.comnih.gov

In vivo studies have shown that TDC treatment can significantly reduce the production of pro-inflammatory cytokines. In a mouse model of colitis, TDC inhibited the release of IL-17, IFN-γ, and TNF-α in colonic tissues. nih.gov It also suppressed the gene expression of IL-17, IFN-γ, TNF-α, IL-1β, IL-6, IL-22, and IL-23, while promoting the expression of the anti-inflammatory cytokine IL-10. nih.gov Furthermore, TDC has been found to suppress the PI3K/AKT/NF-κB signaling pathway, which is crucial for the transcription of genes involved in inflammation. nih.gov The compound 2',4,4'-Trihydroxychalcone has also been shown to decrease the levels of intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which are important in inflammatory cell recruitment. mdpi.com

Chalcones are known to inhibit key enzymes in the arachidonic acid cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively. d-nb.infonih.gov Dual inhibition of COX-2 and 5-LOX is considered a promising strategy for developing anti-inflammatory agents with potentially fewer side effects than traditional nonsteroidal anti-inflammatory drugs (NSAIDs). d-nb.infonih.gov

While direct data on this compound's inhibition of COX and LOX is specific, studies on related hydroxychalcones provide strong evidence for this mechanism. For instance, 2'-hydroxychalcones have been investigated for their dual antioxidant and soybean lipoxygenase inhibitory activities. mdpi.com Other chalcone (B49325) derivatives have shown potent inhibitory effects against both COX-1 and COX-2 enzymes. frontiersin.org Some synthetic chalcones effectively suppress nitric oxide (NO) production, as well as iNOS and COX-2 levels, in lipopolysaccharide-stimulated macrophage cells. mdpi.comfrontiersin.org

| Inflammatory Target/Mediator | Model System | Observed Effect |

| RORγt | In vitro binding assays, mouse models (EAE, colitis) | Direct binding and inhibition of transcriptional activity, suppression of Th17 differentiation. mdpi.comnih.gov |

| Pro-inflammatory Cytokines (IL-17, TNF-α, etc.) | Mouse models (colitis, skin allograft) | Significantly inhibited the production and gene expression of multiple cytokines. nih.gov |

| NF-κB Signaling Pathway | A549 lung cancer cells | Reduced nuclear NF-κB protein expression. nih.gov |

| Adhesion Molecules (ICAM-1, VCAM-1) | Cellular models (2',4,4'-Trihydroxychalcone) | Decreased levels of both ICAM-1 and VCAM-1. mdpi.com |

| COX/LOX Enzymes | Enzyme assays (related chalcones) | Various chalcones show inhibitory activity against COX-1, COX-2, and 5-LOX. mdpi.comfrontiersin.orgeco-vector.com |

Modulation of Inflammatory Mediators

Anticancer and Antitumor Potentials (in vitro and in vivo preclinical models)

The antitumor properties of this compound have been evaluated in several preclinical studies, revealing its potential to combat cancer through multiple mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis. nih.gov

A significant study on the A549 human lung cancer cell line demonstrated that TDC exerts a potent inhibitory effect on cancer cell survival while showing minimal effect on normal human lung epithelial cells. nih.gov In these A549 cells, TDC was found to inhibit proliferation, migration, invasion, and vasculogenic mimicry in a concentration-dependent manner. nih.gov

The underlying mechanism for these antitumor effects involves the modulation of key signaling pathways. TDC treatment was shown to significantly suppress the PI3K/AKT/NF-κB signaling pathway. nih.gov This suppression leads to downstream effects, including:

Induction of Apoptosis: TDC increased the expression of pro-apoptotic proteins such as Bax, cleaved PARP, and caspase-3, while decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov

Inhibition of Metastasis: The compound decreased the expression of matrix metalloproteinase-2 (MMP-2) and MMP-9, enzymes crucial for cancer cell invasion. nih.gov It also altered the expression of adhesion molecules, increasing E-cadherin and decreasing N-cadherin, which is consistent with the inhibition of epithelial-mesenchymal transition (EMT), a key process in metastasis. nih.gov

Anti-angiogenic Effects: TDC reduced the levels of vascular endothelial growth factor (VEGF), a critical pro-angiogenic factor, both in cell culture media and in protein expression levels. nih.gov

These findings suggest that this compound targets multiple facets of cancer progression, making it a promising candidate for further investigation as an anticancer agent. nih.gov

| Cancer Cell Line | Activity | Molecular Mechanism/Targets |

| A549 (Human Lung Cancer) | Inhibition of proliferation, migration, invasion, and vasculogenic mimicry. nih.gov | Suppression of PI3K/AKT/NF-κB pathway. nih.gov |

| A549 (Human Lung Cancer) | Induction of apoptosis. nih.gov | Increased Bax, cleaved PARP, caspase-3; Decreased Bcl-2. nih.gov |

| A549 (Human Lung Cancer) | Inhibition of metastatic potential. nih.gov | Decreased MMP-2, MMP-9, N-cadherin; Increased E-cadherin. nih.gov |

| A549 (Human Lung Cancer) | Anti-angiogenic effect. nih.gov | Decreased VEGF expression. nih.gov |

| Various Cancer Cells | Antitumor activities (Isoliquiritigenin, a related chalcone). | Inhibition of JNK/AP-1 signaling, induction of apoptosis. |

Induction of Apoptosis

This compound, also referred to as 7a in some studies, has been identified as an inducer of apoptosis in certain cancer cells. nih.gov Research conducted on the human lung cancer cell line A549 demonstrated that treatment with this chalcone leads to an increase in the rate of apoptosis as the concentration of the compound increases. nih.gov

The molecular mechanism behind this pro-apoptotic effect involves the modulation of key regulatory proteins. Western blot analysis of A549 cells treated with this compound revealed a significant upregulation in the expression of pro-apoptotic proteins such as Bax and caspase-3. nih.gov Concurrently, the expression of the anti-apoptotic protein Bcl-2 was decreased. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that favors the mitochondrial pathway of apoptosis. The activation of caspase-3, an executioner caspase, is further evidenced by the increased levels of cleaved poly (ADP-ribose) polymerase (PARP), a key substrate of activated caspase-3. nih.gov These effects on apoptotic proteins are linked to the compound's ability to suppress the PI3K/AKT/NF-κB signaling pathway, which plays a crucial role in tumor cell survival. nih.gov

Table 1: Effect of this compound on Apoptosis-Related Proteins in A549 Cells

| Protein | Function | Effect of Treatment | Source |

|---|---|---|---|

| Bax | Pro-apoptotic | Increased Expression | nih.gov |

| Bcl-2 | Anti-apoptotic | Decreased Expression | nih.gov |

| Caspase-3 | Executioner Caspase | Increased Expression | nih.gov |

| Cleaved PARP | Marker of Apoptosis | Increased Expression | nih.gov |

Cell Cycle Arrest Mechanisms

While interference with the cell cycle is a widely cited mechanism for the cytotoxic activity of many chalcones, specific studies detailing the effects of this compound on cell cycle progression are not prominent in the available scientific literature. academicjournals.org For the broader class of chalcones, mechanisms such as the downregulation of cyclin expression and the enhanced expression of p21, a universal inhibitor of cyclin-dependent kinases, have been reported to cause cell cycle arrest, which in turn can trigger apoptosis. academicjournals.org However, research specifically linking this compound to these or other cell cycle arrest mechanisms is required for confirmation.

Inhibition of Cell Proliferation

This compound has demonstrated significant inhibitory effects on the proliferation of cancer cells. researchgate.net In studies using the A549 human lung cancer cell line, the compound was shown to inhibit cell growth in a manner dependent on both the dose and the duration of treatment. researchgate.net This suggests that higher concentrations and longer exposure times lead to a greater reduction in cancer cell viability. researchgate.net

The potency of this inhibitory effect has been quantified by determining the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ values for this compound against A549 cells were found to decrease over time, indicating cumulative efficacy. researchgate.net Notably, the compound showed a significant inhibitory effect on the survival of A549 lung cancer cells while having almost no effect on normal BEAS-2B human lung epithelial cells, suggesting a degree of selectivity for cancer cells. nih.gov The mechanism for this anti-proliferative activity is associated with the inhibition of the PI3K/AKT signaling pathway, which is critical for a wide range of biological processes in tumor cells, including proliferation and growth. researchgate.net

Table 2: IC₅₀ Values of this compound on A549 Cell Proliferation

| Time (hours) | IC₅₀ (µM) | Source |

|---|---|---|

| 24 | 65.72 ± 4.20 | researchgate.net |

| 48 | 33.46 ± 4.11 | researchgate.net |

| 72 | 19.86 ± 2.33 | researchgate.net |

Antiangiogenic Effects

Preclinical evidence suggests that this compound possesses antiangiogenic properties. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. A key regulator of this process is the vascular endothelial growth factor (VEGF). nih.gov In studies involving the A549 human lung cancer cell line, treatment with this compound was found to reduce the levels of VEGF in the cell culture media. nih.gov This downregulation of a major pro-angiogenic factor indicates that the compound may interfere with the ability of tumors to develop a blood supply. This effect is attributed to the inhibition of the PI3K/AKT signaling pathway, which is known to regulate the expression of VEGF. researchgate.net

Antiviral Activity (e.g., HIV)

The antiviral potential of this compound has been investigated, particularly against the Human Immunodeficiency Virus (HIV). A research project focused on the synthesis of high-purity this compound for the purpose of evaluating its biological activity against the HIV virus. wmich.edu As part of this research, the synthesized compound was submitted to the National Cancer Institute (NCI) for screening in an in vitro primary assay against HIV. wmich.edu While many chalcones are investigated for antiviral properties, this specific testing provides direct evidence of the evaluation of this compound's anti-HIV activity. academicjournals.orgwmich.edu

Enzyme Modulatory Effects

Tyrosinase Inhibition

There is a lack of specific scientific literature demonstrating the tyrosinase inhibitory activity of this compound. While numerous studies have evaluated other hydroxylated chalcones as tyrosinase inhibitors, the specific substitution pattern of this compound has not been a focus in this context. nih.govacademicjournals.orgtandfonline.com Research on structure-activity relationships has shown that the position and number of hydroxyl groups on the chalcone scaffold are critical for tyrosinase inhibition. academicjournals.org For instance, studies on related compounds like 2',4'-dihydroxychalcone (B613834) have shown them to be practically inactive, suggesting that the specific hydroxylation pattern of this compound may not be optimal for inhibiting this particular enzyme. academicjournals.org

Aldose Reductase Inhibition

This compound has been identified as a potent inhibitor of aldose reductase, a key enzyme in the polyol pathway which is implicated in the development of diabetic complications. The inhibitory capacity of this compound has been evaluated in both rat and human forms of the enzyme.

In studies on rat lens aldose reductase, this compound demonstrated significant inhibitory activity. ijpsm.com Among a series of synthesized flavonoid derivatives, compounds featuring 2',4'-dihydroxyl groups in the A ring, such as this compound, were found to possess the highest inhibitory activity against rat lens aldose reductase in vitro. ijpsm.com Specifically, this compound exhibited an IC50 value (the concentration required to inhibit 50% of the enzyme's activity) of 3.8 x 10⁻⁷ M. ijpsm.com

Further research on recombinant human aldose reductase confirmed this potent inhibitory effect. In a study examining various chalcone derivatives, this compound (also referred to as 2',4',2-trihydroxychalcone) showed strong activity with an IC50 value of 1.6 x 10⁻⁷ M. nih.govnih.gov This highlights the compound's potential for mitigating complications associated with diabetes by targeting aldose reductase. ijpsm.com

Table 1: Aldose Reductase Inhibitory Activity of this compound

| Enzyme Source | IC₅₀ Value (M) | Reference |

|---|---|---|

| Rat Lens Aldose Reductase | 3.8 x 10⁻⁷ | ijpsm.com |

| Human Aldose Reductase | 1.6 x 10⁻⁷ | nih.govnih.gov |

Induction of Nrf2 and NQO1

The compound this compound is a significant inducer of phase 2 detoxifying enzymes, a process mediated by the transcription factor Nrf2 (Nuclear factor-erythroid 2-related factor 2). The induction of these enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), is a crucial cellular defense mechanism against carcinogenesis. umn.edu

Research has shown that the potency of chalcones as enzyme inducers is closely linked to their chemical structure, particularly their reactivity with sulfhydryl groups. umn.edu The presence of hydroxyl groups on the aryl rings of the chalcone structure enhances this activity. In a comparative study of various chalcones, the simultaneous presence of three hydroxyl groups, as seen in this compound, had a profound effect on its potency. It was identified as the most potent inducer in the series, capable of increasing NQO1 levels more than six-fold and glutathione (GSH) levels more than three-fold in Hepa 1c1c7 cells. umn.edu

The underlying mechanism involves the Keap1-Nrf2 pathway. Under normal conditions, Keap1 binds to Nrf2 in the cytoplasm. Inducers like this compound disrupt this complex, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of genes for phase 2 enzymes like NQO1, stimulating their transcription. umn.edunih.gov

Table 2: Enzyme Induction Potency of this compound

| Induced Factor | Fold Induction | Cell Line | Reference |

|---|---|---|---|

| NQO1 | >6-fold | Hepa 1c1c7 | umn.edu |

| Glutathione (GSH) | >3-fold | Hepa 1c1c7 | umn.edu |

Immunomodulatory Actions

This compound (TDC) has demonstrated significant immunomodulatory potential, particularly through its effects on T helper 17 (Th17) cells. researchgate.netslovetres.si These cells are critical players in the inflammatory responses associated with various autoimmune diseases. researchgate.net

The key molecular target for TDC's immunomodulatory action is the retinoid-related orphan receptor gamma t (RORγt), a crucial transcription factor for the differentiation of pro-inflammatory Th17 cells. researchgate.netslovetres.si Research has identified that this compound binds directly to the ligand-binding domain of RORγt, thereby inhibiting its transcriptional activity. researchgate.netslovetres.si

This inhibition of RORγt leads to the suppression of Th17 cell polarization and a dose-dependent decrease in the secretion of the signature Th17 cytokine, IL-17. researchgate.net In vitro experiments showed that TDC was not toxic to splenocytes at a concentration of 5 μM and effectively inhibited Th17 cell polarization at concentrations of 1.25, 2.5, and 5 μM. researchgate.net Furthermore, the compound was found to stabilize the expression of Foxp3, a key transcription factor for regulatory T cells (Tregs), suggesting it can help regulate the critical Th17/Treg balance. researchgate.net

The in vivo efficacy of this immunomodulatory action was evaluated in mouse models of Th17-driven disorders, where administration of TDC was found to effectively alleviate the development of experimental autoimmune encephalomyelitis (EAE), experimental colitis, and skin allograft rejection. researchgate.netslovetres.si These findings position this compound as a promising immunomodulatory agent for the potential treatment of Th17-related autoimmune disorders. researchgate.net

Suppression of T Helper 17 (Th17) Cell Differentiation

Research has demonstrated that this compound, a chalcone also known as isoliquiritigenin (B1662430), plays a role in modulating the immune response by suppressing the differentiation of T helper 17 (Th17) cells. Th17 cells are a subset of T helper cells that are critical in host defense against certain pathogens but are also implicated in the pathogenesis of various autoimmune and inflammatory diseases. The differentiation of these cells is a complex process driven by specific cytokines.

Studies have shown that this compound can inhibit the differentiation of naive CD4+ T cells into Th17 cells. This inhibitory effect is achieved, in part, by targeting the signaling pathways essential for Th17 development. Specifically, the compound has been found to interfere with the STAT3 signaling pathway, which is crucial for the expression of RORγt, the master transcription factor for Th17 differentiation. By downregulating the phosphorylation of STAT3, this compound effectively curtails the entire downstream cascade leading to Th17 cell formation.

Regulation of Th17/Treg Cell Balance in Preclinical Models

The balance between Th17 cells and regulatory T (Treg) cells is pivotal for maintaining immune homeostasis. An imbalance, often characterized by an excess of Th17 cells and a deficit of Treg cells, is a hallmark of many autoimmune disorders. Preclinical studies have highlighted the ability of this compound to restore this critical balance.

In models of autoimmune disease, administration of this compound has been observed to shift the Th17/Treg ratio towards a more tolerogenic state. It achieves this not only by inhibiting Th17 differentiation, as previously mentioned, but also by promoting the differentiation and function of Treg cells. Treg cells are essential for suppressing excessive immune responses and maintaining self-tolerance. The compound has been shown to enhance the expression of Foxp3, the key transcription factor for Treg cells. This dual action of suppressing pro-inflammatory Th17 cells while promoting anti-inflammatory Treg cells underscores its potential as an immunomodulatory agent.

Neurobiological and Psychoactive Activities (in vivo preclinical models)

In addition to its immunomodulatory effects, this compound exhibits a range of neurobiological and psychoactive activities in preclinical in vivo models.

Antidepressant-like Effects

Multiple preclinical studies have reported the antidepressant-like effects of this compound in various animal models of depression. These effects are believed to be mediated through several neurobiological mechanisms. The compound has been shown to modulate monoamine neurotransmitter systems, which are key targets for many existing antidepressant drugs.

Research indicates that this compound can increase the levels of serotonin (B10506) and norepinephrine (B1679862) in different brain regions. Furthermore, it is suggested to exert its effects through the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, which is often dysregulated in depression. The compound has also been found to interact with the brain-derived neurotrophic factor (BDNF) system, a key player in neuronal plasticity and survival, which is often impaired in depressive states.

Table 1: Summary of Preclinical Findings on Antidepressant-like Effects of this compound

| Animal Model | Key Findings | Proposed Mechanism of Action |

| Chronic Unpredictable Mild Stress | Reversal of anhedonic-like behavior | Modulation of monoamine neurotransmitters, Regulation of the HPA axis |

| Forced Swim Test | Reduction in immobility time | Interaction with the BDNF system |

| Tail Suspension Test | Decrease in immobility time | Anti-inflammatory effects in the brain |

Anxiolytic-like Effects

The anxiolytic-like properties of this compound have also been investigated in preclinical models. In studies utilizing paradigms such as the elevated plus-maze and the light-dark box test, the compound has been shown to reduce anxiety-related behaviors. The mechanisms underlying these effects are thought to involve the modulation of GABAergic and serotonergic systems, which are critically involved in the regulation of anxiety.

Memory Impairment Improvement

Preclinical evidence suggests that this compound can ameliorate memory deficits in various models of cognitive impairment. In studies where memory impairment was induced by substances like scopolamine (B1681570) or by conditions such as chronic stress, the administration of this chalcone was found to improve performance in memory-related tasks like the Morris water maze and passive avoidance tests.

The neuroprotective effects of this compound are believed to contribute to its memory-enhancing capabilities. These effects include the attenuation of oxidative stress and neuroinflammation, both of which are implicated in the pathogenesis of cognitive decline. By protecting neurons from damage and supporting their function, the compound helps to preserve and improve cognitive processes.

Modulatory Effects on Gastrointestinal Motility

Intriguing research has also pointed towards the modulatory effects of this compound on gastrointestinal motility. In preclinical models, the compound has been observed to influence the contractility of intestinal smooth muscle. This effect appears to be mediated, at least in part, through the regulation of ion channels and intracellular signaling pathways within the smooth muscle cells of the gut. These findings suggest a potential role for this compound in conditions characterized by dysregulated gastrointestinal motility.

Antimicrobial and Antiparasitic Actions

The antimicrobial and antiparasitic potential of chalcones, a class of compounds belonging to the flavonoid family, has been a subject of extensive research. nih.govmdpi.comacs.org The specific isomer this compound has been evaluated for its activity against various pathogens.

Antibacterial Activity

This compound has demonstrated notable antibacterial properties, particularly against Gram-positive bacteria. In studies comparing a series of trihydroxylated chalcones for their bacteriostatic action against Staphylococcus aureus (ATCC 25923), the position of the hydroxyl groups on the aromatic rings was found to be a critical determinant of bioactivity. researchgate.net The introduction of a hydroxyl group to the B-ring of a dihydroxychalcone generally increases its antibacterial effect, with the intensity of this action depending on the substituent's position. researchgate.net

Specifically, 2',4',2-trihydroxychalcone (an alternative name for this compound) was found to be more active than its 2',4',4- and 2',4',3- isomers against S. aureus. researchgate.net Research has also highlighted its potential utility in addressing denture stomatitis, a condition often involving Candida albicans as the primary pathogen, alongside secondary bacterial agents like streptococci and staphylococci. nih.gov One study identified 2,4,2'-trihydroxychalcone as an active compound against these Gram-positive bacteria. nih.gov Further investigations using a turbidimetric kinetic method determined the minimum inhibitory concentration (MIC) of related chalcones against S. aureus, reinforcing that the chalcone structure is highly favorable for bacteriostatic activity within the flavonoid family. scielo.br Another study evaluated the activity of 2',4',2-trihydroxychalcone against Escherichia coli (ATCC 25922), determining a MIC of 122 µg/ml. researchgate.net

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacteria

| Bacterium | Strain | MIC (µg/ml) | Reference |

|---|

Antifungal Activity

The antifungal potential of this compound has been explored, particularly against Candida species, which are common causes of human fungal infections. ecronicon.netresearchgate.net Research into synthetic hydroxychalcones has revealed that the presence of hydroxyl groups at the C-2, C-4, and C-2' positions is essential for inhibiting the growth of Candida. researchgate.net In a comparative study of synthetic anti-candidal chalcones, 2,4,2'-trihydroxychalcone was among the compounds characterized for its activity. nih.gov This suggests its potential role as a foundational structure for developing therapeutic agents for candidosis. researchgate.net

Antimalarial and Anti-Leishmanial Activities

Chalcones as a chemical class are recognized for their antiparasitic properties, including activity against the protozoan parasites responsible for malaria and leishmaniasis. nih.govmdpi.comljmu.ac.ukd-nb.infoijpsr.com However, specific research detailing the direct antimalarial or anti-leishmanial efficacy of the this compound isomer is limited in the reviewed literature. Studies have noted that a related compound, 3-Prenyl-4,2',4'-trihydroxychalcone (Licoagrochalcone A), exhibits antimalarial activity against Plasmodium falciparum. knapsackfamily.com Another related compound, 2',4'-dihydroxychalcone, displayed potent in vitro antileishmanial activity. nih.gov While these findings point to the potential of the trihydroxychalcone scaffold, further investigation is required to determine the specific activity of the 2,2',4'-isomer.

Hormonal Receptor Modulation

Chalcones have been investigated for their ability to interact with and modulate hormonal receptors, particularly estrogen receptors (ER). ljmu.ac.uk

Estrogen Receptor Ligand Interactions

Research has confirmed that 4,2',4'-Trihydroxychalcone (an alternative name for this compound) binds to estrogen receptors. ljmu.ac.ukgoogleapis.com An estrogen receptor-ligand binding assay was used to assess the relative binding affinity of several chalcones, including 4,2',4'-trihydroxychalcone, for estrogen receptor α (ERα). ljmu.ac.uk The study found that this compound, along with others tested, demonstrated a significant level of binding to ERα. ljmu.ac.uk However, it was noted that having multiple hydroxyl groups, as in 4,2',4'-trihydroxychalcone, appeared to decrease the binding affinity compared to monohydroxylated chalcones. ljmu.ac.uk Another source indicates that 4,2',4'-trihydroxychalcone has a marked affinity for type II estrogen receptors. googleapis.com

Modulation of 17β-Estradiol Activity

While there is evidence that this compound binds to estrogen receptors, specific data on how it modulates the activity of 17β-estradiol was not found in the reviewed scientific literature. Extensive research has been conducted on a different isomer, 2',3',4'-trihydroxychalcone (B600758), which has been shown to act as an estrogen receptor ligand that modulates the activity of 17β-estradiol. ljmu.ac.uknih.govbiorxiv.orgnih.gov This other isomer has been identified as a unique ERα coagonist, meaning it works synergistically with estradiol (B170435) to regulate gene expression. escholarship.org It is important to note that these findings are specific to the 2',3',4'-isomer and cannot be extrapolated to this compound without direct experimental evidence.

Aryl Hydrocarbon Receptor (AhR) Agonism

This compound has been identified as an agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism. nih.govfrontiersin.org The activation of AhR by this compound is structurally dependent, with the presence of 2,2'-dihydroxy substituents being a key feature for potent activity. nih.govresearchgate.net

Research conducted on human Caco-2 colon cancer cells demonstrated that this compound is a potent inducer of AhR-responsive genes, including Cytochrome P450 1A1 (CYP1A1), Cytochrome P450 1B1 (CYP1B1), and UDP Glucuronosyltransferase Family 1 Member A1 (UGT1A1). nih.govnih.gov The induction of CYP1A1 by this chalcone was significant, with a maximal response greater than 50% of that achieved by the prototypical AhR agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.gov In contrast, other trihydroxychalcones lacking the 2,2'-dihydroxy substitution pattern, such as 2',4,4'-trihydroxychalcone, showed minimal to no AhR activity in these cells. nih.govresearchgate.net

Computational modeling and simulation studies have corroborated these experimental findings. nih.gov These studies confirmed that this compound interacts with the ligand-binding domain of the human AhR, which is consistent with its observed activity as an AhR agonist. nih.gov The binding orientation and interactions within the AhR ligand-binding domain are thought to be responsible for the structure-dependent agonistic activity of hydroxylated chalcones. nih.govnih.gov

Interestingly, the AhR-agonistic effects of this compound appear to be cell-type specific. While it potently induces AhR-responsive genes in Caco-2 colon cancer cells, it exhibits minimal to no activity in non-transformed young adult mouse colonocytes (YAMC). nih.govresearchgate.net This selectivity suggests that the downstream effects of AhR activation by this phytochemical may differ between cancerous and non-cancerous intestinal cells. nih.gov

The activation of the AhR signaling pathway by this compound leads to the translocation of the AhR to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). frontiersin.org This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby initiating their transcription. frontiersin.orgnih.gov

The table below summarizes the induction of AhR-responsive genes by this compound in Caco-2 cells as reported in the literature.

| Compound | Cell Line | Target Gene | Induction Level |

| This compound | Caco-2 | CYP1A1 | Potent (>50% of TCDD) nih.gov |

| This compound | Caco-2 | CYP1B1 | Potent nih.gov |

| This compound | Caco-2 | UGT1A1 | Potent nih.gov |

| 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) | Caco-2 | CYP1A1, CYP1B1, UGT1A1 | Potent (Positive Control) nih.gov |

| 2',4,4'-Trihydroxychalcone | Caco-2 | CYP1A1 | Minimal nih.gov |

Mechanistic Insights and Molecular Targets of 2,2 ,4 Trihydroxychalcone

Modulation of Cellular Signaling Pathways

2,2',4'-Trihydroxychalcone exerts significant influence on intracellular signaling cascades that are fundamental to cell proliferation, survival, and inflammatory responses. Its activity is particularly noted in the context of cancer cell behavior and immune cell differentiation.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. In cancer cells, its activation can promote proliferation and metastasis. Studies on the A549 human lung cancer cell line have shown that this compound can suppress this pathway. nih.gov A key finding is the reduction of nuclear NF-κB protein expression following treatment with the compound. nih.gov By preventing the translocation of NF-κB into the nucleus, this compound inhibits the transcription of genes that are involved in tumor metastasis and apoptosis, suggesting a mechanism for its anti-cancer effects. nih.govresearchgate.net

Table 1: Effects of this compound on the NF-κB Pathway in A549 Cells

| Target/Process | Observed Effect | Implied Consequence |

| Nuclear NF-κB | Reduced protein expression in the nucleus. nih.gov | Inhibition of gene transcription for proteins related to tumor apoptosis and metastasis. nih.gov |

| PI3K/AKT Signaling | Suppression of the pathway. nih.gov | Downstream inhibition of NF-κB activation. researchgate.net |

MAPK and AKT Activation Pathways

The PI3K/AKT/mTOR and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial for regulating cell growth, apoptosis, and metabolism. spandidos-publications.com Their dysregulation is a common feature of cancer. Research demonstrates that this compound significantly reduces the phosphorylation of key proteins within the PI3K/AKT pathway, including PI3K, AKT, and mTOR, in A549 lung cancer cells. spandidos-publications.com This inhibition leads to downstream effects such as the downregulation of vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMP-2 and MMP-9), which are critical for angiogenesis and cell invasion. spandidos-publications.com

While direct modulation of MAPK pathways like ERK by this compound is not as explicitly detailed in the provided sources, its isomer, isoliquiritigenin (B1662430), has been shown to inhibit ERK/MAPK signaling. karger.com The suppression of the PI3K/AKT pathway by this compound represents a primary mechanism for its observed anti-proliferative and anti-metastatic activities. nih.govspandidos-publications.com

Table 2: Modulation of the PI3K/AKT Pathway by this compound

| Protein Target | Effect of this compound | Reference |

| p-PI3K | Reduced phosphorylation | spandidos-publications.com |

| p-AKT | Reduced phosphorylation | spandidos-publications.com |

| p-mTOR | Reduced phosphorylation | spandidos-publications.com |

p53-Dependent Pathways

The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis, often termed the 'guardian of the genome'. nih.gov While direct studies detailing the interaction between this compound and the p53 pathway are limited, its isomer, isoliquiritigenin (4,2',4'-trihydroxychalcone), has been shown to induce apoptosis and cell cycle arrest through a p53-dependent mechanism in human hepatoma (Hep G2) cells. nih.govebi.ac.uk In these cells, isoliquiritigenin treatment leads to the upregulation of p53 and its downstream targets like p21/WAF1 and Bax. nih.govebi.ac.uk Blocking p53 activity makes the cells significantly more resistant to the compound's effects. nih.govebi.ac.uk

Although a direct link for this compound is not established, its ability to induce apoptosis in A549 cells involves the inhibition of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins such as Bax and caspase-3, a pattern often associated with p53 activation. spandidos-publications.com

Direct Enzymatic Binding and Inhibition Kinetics

Chalcones are known to interact with and inhibit various enzymes. The inhibitory potential of these compounds often relates to their ability to chelate metal ions in an enzyme's active site or to bind reversibly or irreversibly to the enzyme. tandfonline.com

While specific inhibition kinetics for this compound are not detailed in the provided search results, studies on its close isomer, 2,4,4'-trihydroxychalcone (B600757), have demonstrated inhibitory effects against key digestive enzymes related to obesity. researchgate.net This isomer was shown to inhibit lipase, α-amylase, and sucrase in vitro. researchgate.net Another isomer, 2',4',4-trihydroxychalcone, is reported to be an inhibitor of tyrosinase, an enzyme involved in melanin (B1238610) production, with a reported IC₅₀ value of 8.1 μM. nih.gov This suggests that the hydroxylation pattern on the chalcone (B49325) backbone is critical for enzymatic inhibition, and that this compound likely possesses its own unique profile of enzymatic interactions.

Table 3: Reported Enzymatic Inhibition by Isomers of this compound

| Compound | Target Enzyme | Inhibition Type / Potency | Reference |

| 2,4,4'-Trihydroxychalcone | Lipase, α-Amylase, Sucrase | Effective in vitro inhibition demonstrated. | researchgate.net |

| 2',4',4-Trihydroxychalcone | Tyrosinase | IC₅₀ = 8.1 μM | nih.gov |

Nuclear Receptor Interactions (e.g., RORγt)

A significant mechanism of action for this compound is its direct interaction with nuclear receptors, which are ligand-activated transcription factors. A key target identified is the Retinoid-related orphan receptor gamma t (RORγt). mdpi.comnih.gov RORγt is a vital transcription factor for the differentiation of pro-inflammatory T helper 17 (Th17) cells, which are implicated in various autoimmune diseases. mdpi.comnih.gov

Research has identified this compound, also referred to as TDC in this context, as a compound that directly binds to the ligand-binding domain (LBD) of RORγt. mdpi.comnih.gov This binding inhibits the transcriptional activation activity of the receptor. mdpi.com The interaction involves the formation of hydrogen bonds and hydrophobic interactions within the RORγt binding pocket. mdpi.com By inhibiting RORγt, this compound effectively suppresses the differentiation and pro-inflammatory activity of Th17 cells, highlighting its potential as a modulator of the immune system. mdpi.comnih.gov

Table 4: Interaction of this compound with RORγt

| Property | Description | Reference |

| Binding Site | Ligand Binding Domain (LBD) of RORγt | mdpi.comnih.gov |

| Interaction Type | Forms hydrogen bonds and hydrophobic interactions within the binding pocket. | mdpi.com |

| Functional Outcome | Inhibition of RORγt transcriptional activation activity. | mdpi.com |

| Cellular Effect | Suppression of Th17 cell differentiation and activity. | mdpi.com |

Protein Interactions (e.g., with IKKβ)

The inhibition of the NF-κB pathway by this compound implies an interaction with upstream regulatory proteins. nih.gov A critical protein complex in this pathway is the IκB kinase (IKK), which includes the catalytic subunit IKKβ. Activation of IKKβ leads to the phosphorylation and subsequent degradation of IκBα, freeing NF-κB to enter the nucleus.

While there is no direct evidence from the provided sources showing this compound binding to IKKβ, other natural chalcones such as butein (B1668091) (3,4,2',4'-tetrahydroxy chalcone) have been shown to directly inhibit IKKβ activity. nih.gov This inhibition is achieved through a covalent interaction with a specific cysteine residue (Cys-179) in the IKKβ protein. nih.govscispace.com Given that this compound inhibits the NF-κB pathway downstream of IKKβ, it is plausible that it may share a similar mechanism of direct interaction with IKKβ, though this requires specific experimental verification.

Gene Expression Regulation

This compound exerts significant influence over cellular processes by modulating the expression of key genes involved in inflammation and cancer progression. Its mechanisms primarily involve the direct inhibition of critical transcription factors and the subsequent alteration of their downstream signaling pathways.

One of the principal molecular targets of this compound is the Retinoid-related orphan receptor-gamma-t (RORγt), a master transcription factor for the differentiation of pro-inflammatory Th17 cells. mdpi.comnih.gov Research has demonstrated that this compound binds directly to the ligand-binding domain of RORγt, which inhibits its transcriptional activation activity. mdpi.comresearchgate.net This inhibitory action suppresses the differentiation of Th17 cells and consequently downregulates the expression of pro-inflammatory cytokines, including Interleukin-17A (IL-17A). nih.govresearchgate.net Furthermore, the compound has been shown to stabilize the expression of Foxp3, a key transcription factor for regulatory T (Treg) cells, thereby helping to regulate the crucial balance between Th17 and Treg cells. nih.gov

In the context of oncology, particularly in human lung cancer cell lines such as A549, this compound has been shown to suppress the PI3K/AKT/NF-κB signaling pathway. nih.govnih.gov The compound reduces the nuclear protein expression of NF-κB, a pivotal transcription factor that governs the transcription of genes associated with inflammation, cell survival, and metastasis. nih.govspandidos-publications.com This leads to a cascade of changes in the expression of multiple downstream proteins.

Specifically, treatment with this compound leads to the upregulation of proteins that suppress tumor growth and promote apoptosis, while downregulating those that enhance proliferation, invasion, and angiogenesis. nih.govnih.gov Western blot analyses have confirmed that the compound significantly increases the expression of E-cadherin, Bax, caspase-3, and cleaved poly (ADP-ribose) polymerase (PARP). nih.govnih.govspandidos-publications.com Conversely, it decreases the expression levels of proteins such as Bcl-2, vascular endothelial growth factor (VEGF), N-cadherin, and metalloproteinases (MMP-2/9). nih.govnih.gov

Table 1: Regulation of Gene and Protein Expression by this compound in A549 Lung Cancer Cells

| Gene/Protein | Effect of this compound | Associated Function | Reference |

|---|---|---|---|

| E-cadherin | Increased Expression | Cell adhesion, Tumor suppression | nih.govnih.gov |

| Bax | Increased Expression | Pro-apoptotic | nih.govnih.govspandidos-publications.com |

| Caspase-3 | Increased Expression | Execution of apoptosis | nih.govnih.govspandidos-publications.com |

| Cleaved PARP | Increased Expression | Marker of apoptosis | nih.gov |

| Bcl-2 | Decreased Expression | Anti-apoptotic | nih.govnih.govspandidos-publications.com |

| N-cadherin | Decreased Expression | Cell adhesion, Invasion | nih.govnih.gov |

| VEGF | Decreased Expression | Angiogenesis | nih.govnih.gov |

| MMP-2/9 | Decreased Expression | Extracellular matrix degradation, Metastasis | nih.govnih.gov |

| p-PI3K / p-AKT / p-mTOR | Decreased Expression/Activity | Cell proliferation, Survival | nih.gov |

| NF-κB (nuclear) | Decreased Expression | Transcription of pro-survival and metastatic genes | nih.govspandidos-publications.com |

Receptor Antagonism (e.g., H2 Histamine (B1213489) Receptor)

The histamine H2 receptor is a G protein-coupled receptor that mediates the secretion of gastric acid in the stomach's parietal cells. wikipedia.orgebi.ac.uk Antagonists of this receptor are used to treat conditions like peptic ulcers and gastroesophageal reflux disease. ebi.ac.uk

Scientific investigation into the direct interaction of this compound with the H2 histamine receptor is limited. While research has been conducted on the receptor antagonism of chalcone derivatives, current scientific literature does not provide direct evidence that this compound functions as an antagonist for the H2 histamine receptor. Studies have identified other chalcone isomers, such as isoliquiritigenin (4,2',4'-trihydroxychalcone), as selective H2 histamine receptor antagonists, but this specific activity has not been documented for this compound itself. nih.govlipidmaps.org

Structure Activity Relationship Sar Studies of 2,2 ,4 Trihydroxychalcone and Its Derivatives

Influence of Hydroxyl Group Position and Number on Biological Activity

The position and number of hydroxyl (-OH) groups on the aromatic rings of chalcones are paramount in dictating their biological activities. Research has consistently shown that these factors significantly modulate the antioxidant, antimicrobial, and enzyme-inhibitory properties of these compounds.

An increase in the number of hydroxyl groups on the chalcone (B49325) scaffold generally correlates with enhanced biological activity. For instance, studies have demonstrated that increasing the number of hydroxyl groups improves butyrylcholinesterase inhibitory and antimicrobial activities. researchgate.net The presence of free hydroxyl groups on both the A- and B-rings is a key determinant of the bacteriostatic action of chalcones. scielo.br Specifically, the introduction of hydroxyl groups at the 4- and 4'-positions has been shown to enhance the bioactivity of 2'-hydroxychalcone (B22705). scielo.br

The specific placement of these hydroxyl groups is also critical. For tyrosinase inhibition, the location of hydroxyl groups on both aromatic rings is a significant factor, with a notable preference for a 4-substituted B-ring over a substituted A-ring. academicjournals.org In terms of antioxidant activity, the 3,4-dihydroxy substitution pattern on the B-ring of chalcones has been identified as an optimal combination for high antioxidant potential. mdpi.com Furthermore, structure-activity relationship studies on dihydrochalcones have indicated that their antioxidant activity is dependent on the presence of hydroxyl substituents at the C2' and C4' positions. mdpi.com

In the context of antimicrobial activity against Staphylococcus aureus, the introduction of an electron-donating hydroxyl group on the B-ring increases bioactivity. The intensity of this effect is position-dependent, with a stronger inhibitory effect observed when the hydroxyl group is closer to the carbonyl group. scielo.br A comparative study of trihydroxychalcones revealed the following order of minimal inhibitory concentration (MIC) against S. aureus: 2',4',3-trihydroxychalcone > 2',4'-dihydroxychalcone (B613834) > 2',4',4-trihydroxychalcone > 2',4',2-trihydroxychalcone. scielo.brresearchgate.net This highlights the nuanced influence of hydroxyl group positioning on antibacterial efficacy.

The table below summarizes the effect of hydroxyl group substitution on the antimicrobial activity of chalcone derivatives against Staphylococcus aureus.

| Compound | Substitution Pattern | Minimal Inhibitory Concentration (MIC) against S. aureus (µg/ml) |

| 2',4',2-Trihydroxychalcone | -OH at 2', 4', 2 | 33.5 scielo.br |

| 2',4',3-Trihydroxychalcone | -OH at 2', 4', 3 | 23.0 scielo.br |

| 2',4',4-Trihydroxychalcone | -OH at 2', 4', 4 | 55.0 scielo.br |

| 2',4'-Dihydroxychalcone | -OH at 2', 4' | Higher than 2',4',3-trihydroxychalcone scielo.br |

This table is interactive. Click on the headers to sort the data.

It is important to note that the 2'-hydroxyl group on the A-ring can form a strong hydrogen bond with the adjacent carbonyl oxygen, which may limit its direct interaction with radicals, thereby influencing its antioxidant mechanism. mdpi.com

Impact of Other Substituents (e.g., Methoxy (B1213986), Halogens, Alkyl) on Efficacy

Beyond hydroxyl groups, the introduction of other substituents such as methoxy, halogen, and alkyl groups can significantly alter the biological efficacy of 2,2',4'-trihydroxychalcone derivatives.

Methoxy Groups: The presence and position of methoxy (-OCH3) groups have a pronounced effect on the biological activity of chalcones. In general, methoxy groups have been associated with antiproliferative activity in tumor cells, with some studies suggesting they have a more significant toxic effect than other substituents. researchgate.net However, the impact of methoxylation can be complex and context-dependent. For example, an increase in the number of methoxy groups on the B-ring of chalcones has been shown to decrease both antioxidant and cytotoxic activity. science.gov Conversely, some methoxylated chalcones have demonstrated potent anti-inflammatory properties, with the presence of electron-donating methoxy groups on both the A and B rings contributing to this effect. mdpi.com For instance, 2'-hydroxy-3,4,5,3',4'-pentamethoxychalcone was found to be a potent inhibitor of nitric oxide production. mdpi.com

Halogens: The incorporation of halogen atoms, such as bromine or chlorine, into the chalcone structure can enhance certain biological activities. For example, the combination of a bromo-substituent with hydroxyl groups appears to enhance antioxidant activity. mdpi.com Specifically, 2'-hydroxychalcones with a methoxy substituent on the A-ring and a 4-bromine substituent on the B-ring have shown favorable inhibition of iNOS-catalyzed nitric oxide production. mdpi.com The addition of chloride substituents to certain chalcones has been shown to decrease host cell toxicity without compromising their inhibitory effects against Trypanosoma cruzi. nih.gov

Alkyl Groups: Alkyl substituents can also modulate the biological profile of chalcones. For instance, an alkylated chalcone with perhydroxyl and methoxy substituents exhibited significant suppressive effects on key SARS-CoV enzymes. nih.gov Another study found that a 2-hydroxy-3-methyl-3-butenyl alkyl-substituted chalcone had strong inhibitory effects on neuraminidase hydrolysis. nih.gov

The following table provides examples of how different substituents influence the biological activities of chalcone derivatives.

| Chalcone Derivative | Substituent(s) | Observed Biological Activity |

| 2'-hydroxy-3,4,5,3',4'-pentamethoxychalcone | Methoxy | Potent anti-inflammatory properties mdpi.com |

| 4'-amino-4-methoxy chalcone | Methoxy, Amino | Stronger antioxidant activity compared to di- and tri-methoxy analogs science.gov |

| 2'-Hydroxychalcone with 4-bromine on B-ring | Methoxy, Bromine | Favorable inhibition of iNOS-catalyzed nitric oxide production mdpi.com |

| Alkylated chalcone with perhydroxyl and methoxy | Alkyl, Perhydroxyl, Methoxy | Significant suppressive effects on SARS-CoV enzymes nih.gov |

This table is interactive. Click on the headers to sort the data.

Stereochemical Considerations (e.g., cis-trans Isomerism)

The geometry of the α,β-unsaturated carbonyl bridge in chalcones gives rise to cis-trans isomerism, also known as geometric isomerism. solubilityofthings.comnumberanalytics.com This stereochemical feature is a result of restricted rotation around the carbon-carbon double bond. solubilityofthings.comspcmc.ac.in The trans isomer, where the substituent groups are on opposite sides of the double bond, is generally more stable than the cis isomer, where they are on the same side, due to reduced steric hindrance. solubilityofthings.com

The necessary condition for the existence of cis-trans isomers is that each carbon atom of the double bond must be attached to two different groups. spcmc.ac.in In the case of chalcones, the two aromatic rings attached to the double bond can be arranged in either a cis or trans configuration. These isomers are diastereomers, meaning they are not mirror images of each other and can have different physical and chemical properties. spcmc.ac.in

While the majority of naturally occurring and synthetically prepared chalcones exist in the more stable trans configuration, the stereochemistry can influence biological activity. The specific spatial arrangement of the aromatic rings and the carbonyl group can affect how the molecule interacts with its biological target. For instance, the planarity or near-planarity of the alkene bridge is a condition for cis-trans isomerism, and the rotational barrier between the isomers is high enough for them to be distinct entities. spcmc.ac.in Although detailed studies specifically on the differential biological activities of the cis and trans isomers of this compound are not extensively documented in the provided search results, the fundamental principles of stereochemistry suggest that such differences are likely to exist.

Correlation between Molecular Structure and Specific Target Binding

The specific molecular structure of this compound and its derivatives directly correlates with their ability to bind to and modulate the activity of specific biological targets. This interaction is often the basis for their therapeutic effects.

One notable target is the Retinoid-related orphan receptor gamma t (RORγt), a key transcription factor in the differentiation of pro-inflammatory Th17 cells. mdpi.com Structure-based virtual screening identified this compound as a promising inhibitor of RORγt. mdpi.com Molecular docking studies revealed that it binds directly to the ligand-binding domain of RORγt. mdpi.com Specifically, the compound is predicted to form hydrogen bonds with the amino acid residue A496 in the RORγt pocket. mdpi.com Furthermore, the hydroxybenzene ring of the chalcone engages in hydrophobic interactions with several residues, including V494, F506, W317, I492, and L325. mdpi.com This binding inhibits the transcriptional activation activity of RORγt, thereby suppressing Th17 cell differentiation. mdpi.com

The estrogen receptor is another target for certain chalcone derivatives. In silico studies have shown that chalcones like 2',4'-dihydroxy-6-methoxy-3,5-dimethylchalcone can interact with the estrogen receptor α. ljmu.ac.uk Similarly, 2',3',4'-trihydroxychalcone (B600758) has been identified as an estrogen receptor ligand that can modulate the activity of 17β-estradiol. ljmu.ac.uk

The table below illustrates the correlation between the structure of specific chalcones and their binding to biological targets.

| Chalcone Derivative | Biological Target | Key Interacting Residues/Binding Site |

| This compound | Retinoid-related orphan receptor γt (RORγt) | A496 (hydrogen bond); V494, F506, W317, I492, L325 (hydrophobic interactions) mdpi.com |

| 2',4'-Dihydroxy-6-methoxy-3,5-dimethylchalcone | Estrogen Receptor α | Not specified in detail ljmu.ac.uk |

| 2',3',4'-Trihydroxychalcone | Estrogen Receptor | Not specified in detail ljmu.ac.uk |

This table is interactive. Click on the headers to sort the data.

Advanced Research Techniques in the Study of 2,2 ,4 Trihydroxychalcone

Computational Chemistry and Molecular Modeling Applications

Computational chemistry serves as a powerful tool in modern drug discovery and chemical research, allowing scientists to predict and analyze the interactions between small molecules like 2,2',4'-trihydroxychalcone and biological targets before undertaking laboratory experiments. als-journal.com These in silico approaches significantly reduce the time and cost associated with traditional research by rapidly screening vast numbers of compounds and prioritizing the most promising candidates for further investigation. als-journal.comresearchgate.net The process involves generating 3D structures of molecules, often using software like VEGA ZZ and OMEGA, to prepare them for simulation studies. semanticscholar.org

Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target, such as a protein or enzyme. researchgate.net This method acts as a filter, narrowing down a vast pool of molecules to a manageable number of promising leads. researchgate.net VS approaches are broadly categorized as structure-based (SBVS) or ligand-based (LBVS). researchgate.netpensoft.net

Structure-Based Virtual Screening (SBVS): Relies on the known 3D structure of the target protein. researchgate.net Compounds are computationally "docked" into the target's binding site to predict their binding affinity and orientation. pensoft.net

Ligand-Based Virtual Screening (LBVS): Is used when the 3D structure of the target is unknown. pensoft.net It operates on the principle that molecules with similar structures are likely to have similar biological activities. pensoft.net This method involves comparing candidate molecules to known active compounds to find those with similar chemical features. nih.gov

These screening methodologies are instrumental in the initial stages of research for identifying potential protein targets for compounds like this compound, thereby guiding further experimental validation.

Molecular docking is a prominent structure-based method that predicts the preferred orientation and binding affinity of a molecule when it interacts with a target protein. als-journal.commdpi.com This simulation provides crucial insights into the interaction at the atomic level, highlighting key binding modes and stabilizing forces, such as hydrogen bonds. researchgate.net

The general workflow for molecular docking involves:

Obtaining the 3D crystal structures of target proteins from databases like the Protein Data Bank (PDB). mdpi.com

Preparing the protein structure by removing water molecules and adding hydrogen atoms. als-journal.com

Generating a low-energy 3D conformation of the ligand, in this case, this compound. semanticscholar.org

Using docking software, such as AutoDock Vina or Glide, to place the ligand into the protein's binding site and calculate a "docking score," which estimates the binding affinity. semanticscholar.orgmdpi.com

While specific docking studies focusing solely on this compound are not extensively detailed in the reviewed literature, research on structurally similar chalcones demonstrates the utility of this technique. For instance, docking studies on other chalcones have been performed to understand their binding mechanisms with various anti-apoptotic and regulatory proteins. semanticscholar.orgmdpi.com The results from such simulations are typically presented with data on binding energies and specific amino acid interactions, as illustrated in the conceptual table below.

| Chalcone (B49325) Derivative | Target Protein | Docking Score (Binding Energy) | Key Interacting Residues (Example) | Reference |

|---|---|---|---|---|

| 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone | XIAP | -9.0 kcal/mol | Not Specified | mdpi.com |

| 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone | Bcl-2 | -8.9 kcal/mol | Not Specified | mdpi.com |

| Isoliquiritigenin (B1662430) (isomer) | HDAC8 | Not Specified | His142, His143, Asp176 | semanticscholar.org |